molecular formula C17H25N3Na2O17P2 B12396453 UDP-GalNAc (disodium)

UDP-GalNAc (disodium)

Cat. No.: B12396453
M. Wt: 651.3 g/mol
InChI Key: HXWKMJZFIJNGES-GIGGDGPWSA-L
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Description

Uridine diphosphate N-acetylgalactosamine (disodium) is a nucleotide sugar composed of uridine diphosphate and N-acetylgalactosamine. It is a crucial building block for the production of glycoproteins and glycolipids in the body. This compound serves as a precursor for the synthesis of mucin-type O-glycans, which are essential components of mucus and play significant roles in biological processes such as cell signaling, immune defense, and lubrication of the digestive tract .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of uridine diphosphate N-acetylgalactosamine (disodium) can be achieved through enzymatic synthesis. One common method involves the use of glycosyltransferases, which transfer N-acetylgalactosamine residues to substrates. The enzymatic route offers high regio- and stereo-selectivity without the need for protection of functional groups .

Industrial Production Methods

Industrial production of uridine diphosphate N-acetylgalactosamine (disodium) typically involves the use of N-acetylhexosamine 1-kinase and N-acetylglucosamine uridyltransferase enzymes. These enzymes facilitate the conversion of N-acetylglucosamine or N-acetylgalactosamine to their respective 1-phosphates, followed by pyrophosphorylation to produce the nucleotide sugar .

Chemical Reactions Analysis

Types of Reactions

Uridine diphosphate N-acetylgalactosamine (disodium) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include glycosyltransferases and UDP-galactose 4’-epimerase. The reactions typically occur under mild conditions, often in aqueous solutions at physiological pH .

Major Products Formed

The major products formed from these reactions include glycoproteins and glycolipids, which are essential for various biological functions .

Mechanism of Action

Uridine diphosphate N-acetylgalactosamine (disodium) exerts its effects by serving as a donor substrate for glycosyltransferases. These enzymes transfer N-acetylgalactosamine residues to acceptor molecules, initiating mucin-type O-glycosylation. This process is crucial for the formation of glycoproteins and glycolipids, which play vital roles in cell signaling, immune defense, and other biological functions .

Properties

Molecular Formula

C17H25N3Na2O17P2

Molecular Weight

651.3 g/mol

IUPAC Name

disodium;[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C17H27N3O17P2.2Na/c1-6(22)18-10-13(26)11(24)7(4-21)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)20-3-2-9(23)19-17(20)28;;/h2-3,7-8,10-16,21,24-27H,4-5H2,1H3,(H,18,22)(H,29,30)(H,31,32)(H,19,23,28);;/q;2*+1/p-2/t7-,8-,10-,11+,12+,13-,14?,15-,16-;;/m1../s1

InChI Key

HXWKMJZFIJNGES-GIGGDGPWSA-L

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@@H](C([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O)O.[Na+].[Na+]

Canonical SMILES

CC(=O)NC1C(C(C(OC1OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O.[Na+].[Na+]

Origin of Product

United States

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